H-Val-Pro-OMe
Description
H-Val-Pro-OMe is a dipeptide derivative consisting of valine (Val) and proline (Pro) residues, with a methyl ester (OMe) group at the C-terminus. This compound is synthesized via peptide coupling methods, such as activated ester strategies using reagents like DCCD (N,N'-dicyclohexylcarbodiimide) or mixed anhydrides, as observed in studies on racemization during synthesis . Its structural simplicity and stereochemical stability make it a model compound for investigating peptide synthesis efficiency and side-chain interactions. This compound is also relevant in studies of hydrophobic aggregation and coacervation behavior in sequential polypeptides, such as tropoelastin models .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16-3/h7-9H,4-6,12H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
IZAPPFQMAUWRCO-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
H-(Val-Pro-Gly-Gly)ₙ-Val-OMe
Structural Differences : This sequential polytetrapeptide features repeating Val-Pro-Gly-Gly units, extending the backbone length compared to H-Val-Pro-OMe.
Functional Differences :
- Coacervation Behavior : Unlike this compound, the polymer H-(Val-Pro-Gly-Gly)ₙ-Val-OMe exhibits temperature-dependent coacervation (aggregation into liquid droplets) in aqueous solutions above 50°C. This property is attributed to Val-Pro hydrophobic interactions and intramolecular hydrogen bonding (14-atom rings) .
- Molecular Weight Dependence : Coacervation occurs only in higher molecular weight polymers (n > 40), whereas shorter chains (n = 8–40) form ordered structures without phase separation .
| Parameter | This compound | H-(Val-Pro-Gly-Gly)ₙ-Val-OMe |
|---|---|---|
| Molecular Weight | ~260 g/mol (dipeptide) | >5,000 g/mol (n > 40) |
| Solubility | Soluble in polar solvents | Temperature-dependent coacervation |
| Applications | Model for peptide synthesis | Biomaterials research |
H-(Val-Ala-Pro-Gly)ₙ-Val-OMe
Structural Differences : Replaces Pro with Ala in the Val-Pro sequence.
Functional Differences :
Z-Pro-Val-Pro-OMe
Structural Differences : A tripeptide (Z-protected Pro-Val-Pro-OMe) with an additional Pro residue.
Synthetic Challenges :
- Racemization : During coupling of Z-Pro-Val-OH and H-Pro-OMe, racemization occurs even with N-hydroxysuccinimide (NHS) activation, reducing tripeptide yields. This contrasts with this compound, where shorter chains reduce racemization risks .
- Gas Chromatography Analysis : Racemization rates for Z-Pro-Val-Pro-OMe were quantified using Weygand’s method, showing higher susceptibility compared to Leu-Phe-Val systems .
Comparison with Functionally Similar Compounds
Fc-Gly-Pro-Arg(NO₂)-OMe
Functional Differences :
- Electrochemical Properties : This ferrocene (Fc)-tagged peptide exhibits reversible redox behavior (Epa = 0.624 V, Epc = 0.552 V) and forms a 2:1 complex with Cu(II), unlike this compound, which lacks metal-binding motifs .
- Applications : Used in electrochemical sensors, whereas this compound is primarily a synthetic intermediate .
H-Pro-OMe·HCl
Functional Role :
- Synthetic Utility: As a single amino acid derivative (methyl proline ester), it serves as a building block for peptide synthesis. Unlike this compound, it lacks dipeptide-specific interactions but is critical for producing longer peptides like Z-Pro-Val-Pro-OMe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
